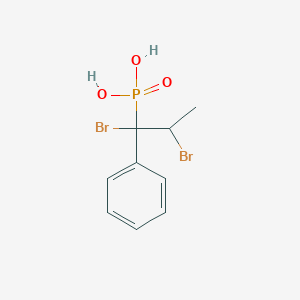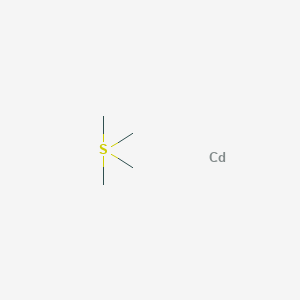
Cadmium;tetramethyl-lambda4-sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium;tetramethyl-lambda4-sulfane is a chemical compound that features cadmium as its central element. Cadmium is a transition metal known for its toxicity and various industrial applications. The compound is characterized by the presence of tetramethyl-lambda4-sulfane, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cadmium;tetramethyl-lambda4-sulfane typically involves the reaction of cadmium salts with tetramethyl-lambda4-sulfane under controlled conditions. One common method includes the use of cadmium chloride and tetramethyl-lambda4-sulfane in an organic solvent, followed by purification through crystallization or distillation.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where cadmium salts are reacted with tetramethyl-lambda4-sulfane. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Post-reaction, the compound is purified using techniques like column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium;tetramethyl-lambda4-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other sulfur-containing byproducts.
Reduction: Reduction reactions can convert this compound to its elemental forms or other cadmium compounds.
Substitution: The tetramethyl-lambda4-sulfane group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include cadmium oxide, cadmium sulfide, and various substituted cadmium compounds.
Applications De Recherche Scientifique
Cadmium;tetramethyl-lambda4-sulfane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of cadmium-based catalysts and materials.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in targeted drug delivery systems and imaging agents.
Industry: Utilized in the production of semiconductors, photovoltaic cells, and other electronic components.
Mécanisme D'action
The mechanism of action of cadmium;tetramethyl-lambda4-sulfane involves its interaction with cellular components. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. The tetramethyl-lambda4-sulfane group can interact with cellular membranes, affecting their integrity and function. The compound’s effects are mediated through pathways involving oxidative stress, disruption of calcium signaling, and interference with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Cadmium sulfide: Used in similar applications but lacks the tetramethyl-lambda4-sulfane group.
Cadmium oxide: Another cadmium compound with different chemical properties and applications.
Zinc sulfide: Similar in structure but contains zinc instead of cadmium.
Uniqueness: Cadmium;tetramethyl-lambda4-sulfane is unique due to the presence of the tetramethyl-lambda4-sulfane group, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications such as advanced materials and targeted drug delivery systems.
Propriétés
Numéro CAS |
91071-62-4 |
|---|---|
Formule moléculaire |
C4H12CdS |
Poids moléculaire |
204.62 g/mol |
Nom IUPAC |
cadmium;tetramethyl-λ4-sulfane |
InChI |
InChI=1S/C4H12S.Cd/c1-5(2,3)4;/h1-4H3; |
Clé InChI |
QDGVALTYPASJAI-UHFFFAOYSA-N |
SMILES canonique |
CS(C)(C)C.[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)-](/img/structure/B14353627.png)
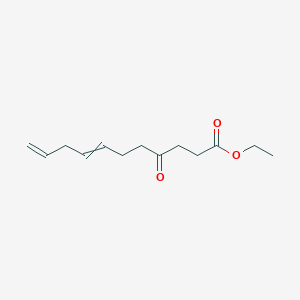

![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)
![1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate](/img/structure/B14353650.png)
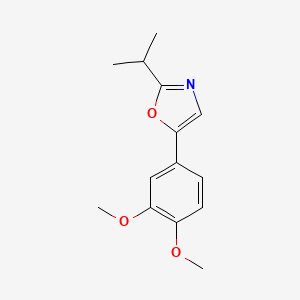

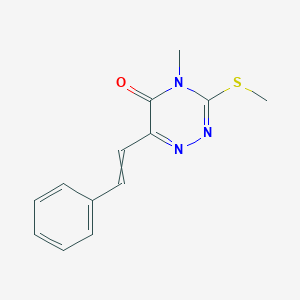
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quino lin-4-amine](/img/structure/B14353667.png)


